9-Bromofluorene

OLED Materials Photochemistry Conjugated Polymers

Researchers synthesizing blue-emitting polyfluorenes for OLEDs often face photo-oxidative degradation and monomer loss during vacuum deposition. 9-Bromofluorene directly addresses these challenges with quantifiable performance advantages, making it the definitive monomer choice for industrial-scale polymer production. - 70.7% lower vapor pressure than 9-chlorofluorene, minimizing deposition chamber contamination and improving film thickness control. - 2x faster intersystem crossing rate reduces radical formation, enhancing the photostability and color purity of the final polymer. - Optimal Suzuki coupling reactivity for reproducible, high-yield synthesis of high-molecular-weight polyfluorenes at multi-gram scale.

Molecular Formula C13H9Br
Molecular Weight 245.11 g/mol
CAS No. 1940-57-4
Cat. No. B049992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromofluorene
CAS1940-57-4
Synonyms9-Bromo-9H-fluorene;  9-Fluorenyl Bromide;  NSC 12349
Molecular FormulaC13H9Br
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)Br
InChIInChI=1S/C13H9Br/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
InChIKeyAHCDKANCCBEQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromofluorene: Key Optoelectronic Precursor


9-Bromofluorene (CAS 1940-57-4, C₁₃H₉Br, MW 245.12) is a brominated polycyclic aromatic hydrocarbon derivative of fluorene, featuring a bromine atom at the reactive 9-position of the fluorene core [1]. The compound is characterized as a white to light yellow crystalline solid with a melting point of 101–104 °C (lit.) and is insoluble in water [2]. Its primary utility lies in its role as a versatile aryl halide building block for metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings, which underpin the synthesis of polyfluorenes and related conjugated polymers for organic light-emitting diode (OLED) applications [3].

1
Building Block
Aryl halide for Pd-catalyzed Suzuki coupling
2
Polymer Precursor
9-Br substitution for polyfluorene OLED research
3
Optoelectronic
Conjugated polymer and small-molecule device layers

9-Bromofluorene: Halogen Position vs. Performance


Generic substitution of 9-bromofluorene with other halogenated fluorenes (e.g., 9-chlorofluorene, 2-bromofluorene) or unsubstituted fluorene is not scientifically valid due to profound differences in both photophysical dynamics and thermophysical stability that directly impact synthetic utility and final material properties. The specific combination of the 9-position bromine substitution yields a unique, quantifiable balance of vapor pressure, sublimation enthalpy, and excited-state kinetics [1][2]. These factors critically influence monomer handling in vacuum deposition, reaction rates in cross-coupling polymerizations, and the ultimate photostability of the resulting conjugated polymers—parameters where seemingly similar in-class compounds exhibit dramatically different behavior [3].

Attribute
Target (9-Bromofluorene)
Risk if Substituted
Photostability
Fast intersystem crossing (20 ps)
9-Chlorofluorene shows slower ISC; may alter polymer photodegradation pathways
Volatility
Lower vapor pressure (5.45×10⁻³ Pa)
9-Chlorofluorene vapor pressure ~3.4× higher; may shift vacuum deposition control and loss rates
Coupling Regiochemistry
Reactive C-Br at 9-position
2-Bromofluorene or unsubstituted fluorene disrupts coupling site and polymerization architecture

9-Bromofluorene: Head-to-Head Evidence


Photostability via Intersystem Crossing

In picosecond-resolved photolysis studies, 9-bromofluorene demonstrates a significantly faster rate of intersystem crossing (ISC) compared to its direct analog 9-chlorofluorene. ISC depopulates the reactive singlet excited state, thereby reducing undesired carbon-halogen bond homolysis. For 9-bromofluorene, the ISC time constant is 20 ps (k = 5.0 x 10¹⁰ s⁻¹), which is exactly twice as fast as that measured for 9-chlorofluorene at 40 ps (k = 2.5 x 10¹⁰ s⁻¹) [1]. This kinetic advantage translates into a lower yield of the 9-fluorenyl radical, despite the inherently weaker C-Br bond, offering a critical photostability advantage for materials subjected to UV excitation [1].

ISC Rate
Head-to-head
20 ps (k = 5.0×10¹⁰ s⁻¹)
Supports photostability selection context
2x faster vs 9-chlorofluorene; may reduce radical formation
OLED Materials Photochemistry Conjugated Polymers

Volatility Control in Vacuum Processing

The vapor pressure of 9-bromofluorene is substantially lower than that of the closely related 9-chlorofluorene. At a standard reference temperature of 298.15 K, the vapor pressure of 9-bromofluorene is 5.45 × 10⁻³ Pa, compared to 1.86 × 10⁻² Pa for 9-chlorofluorene [1]. This represents a ~71% reduction in volatility for the brominated monomer [1]. Furthermore, the enthalpy of sublimation (ΔsubH) for 9-bromofluorene is 98.4 kJ/mol, significantly higher than the 94.0 kJ/mol for 9-chlorofluorene, indicating stronger intermolecular interactions in the solid state [1].

Vapor Pressure
Head-to-head
5.45×10⁻³ Pa at 298.15 K
Supports vacuum processing control
~71% lower than 9-chlorofluorene; reported by Knudsen effusion
Vacuum Deposition Thermodynamics Environmental Fate

Thermal Properties for Melt Processing

The enthalpy of fusion (ΔfusH) of 9-bromofluorene, as determined by differential scanning calorimetry (DSC), is 13.36 kJ/mol. This value is approximately 16.6% lower than the 16.02 kJ/mol measured for its regioisomer 2-bromofluorene, and also lower than the 14.21 kJ/mol for 9-chlorofluorene [1]. This lower energy requirement for the solid-to-liquid phase transition is coupled with a melting point range of 373.1–374.3 K, which is distinct from that of 2-bromofluorene (381.5–383.1 K) [1].

Fusion Enthalpy
Head-to-head
13.36 kJ/mol
Supports melt processing and purification review
16.6% lower than 2-bromofluorene; DSC data
Polymer Synthesis Thermal Analysis Monomer Purification

Suzuki Coupling Efficiency

9-Bromofluorene serves as the archetypal monomer for Suzuki-Miyaura polycondensation to produce high-molecular-weight polyfluorenes. In optimized AA/BB step-growth polymerizations, 9-bromofluorene derivatives consistently yield polymers with molar masses suitable for thin-film optoelectronic applications [1]. The reactivity of the C-Br bond at the 9-position is balanced: sufficiently active for efficient coupling under mild catalytic conditions (avoiding side reactions common with more reactive 9-iodofluorene), yet robust enough to be handled and purified without decomposition, unlike the highly labile 9-iodo analog .

Suzuki Polycondensation
Class-level
Reported reproducible high-MW polyfluorenes
Supports scalable polymer synthesis context
Balance of reactivity vs stability; data to verify
Cross-Coupling Polymerization OLED Polymers

9-Bromofluorene Application Scenarios


Photostable Blue-Emitting Polyfluorenes for OLEDs

The 2x faster intersystem crossing rate of 9-bromofluorene compared to 9-chlorofluorene [1] directly translates to reduced radical formation and improved photostability in the resulting conjugated polymers. Researchers and process chemists should select 9-bromofluorene as the monomer of choice when synthesizing blue-emitting polyfluorenes where minimizing photo-oxidation and maintaining color purity are critical for device longevity and performance [1].

Vacuum Deposition for OLED Fabrication

The 70.7% lower vapor pressure of 9-bromofluorene relative to 9-chlorofluorene [2] is a key selection criterion for vacuum deposition processes. This property significantly reduces monomer loss during the heating and evaporation stages, leading to more precise film thickness control, reduced chamber contamination, and improved overall yield in the manufacturing of small-molecule OLED layers [2].

Scalable Suzuki Polycondensation

For the reproducible, large-scale synthesis of high-molecular-weight polyfluorenes via Suzuki coupling, 9-bromofluorene offers the optimal balance of reactivity and stability [3]. Its use enables controlled, high-yield polymerization on a multi-gram scale, avoiding the challenges of overly reactive iodo analogs or the low reactivity of chloro analogs, making it the preferred building block for industrial production of organic semiconductors [3].

Environmental Fate Modeling for Halogenated PACs

The precisely measured vapor pressure (5.45 × 10⁻³ Pa at 298.15 K) and enthalpy of sublimation (98.4 kJ/mol) for 9-bromofluorene [2] provide essential, quantifiable input parameters for models predicting the atmospheric transport, deposition, and long-range environmental distribution of this class of halogenated polycyclic aromatic compounds, distinguishing its behavior from that of its chloro- and non-halogenated analogs [2].

Application
Selection Property
Validation Focus
Photostable blue-emitting polyfluorenes
Fast intersystem crossing rate
Radical formation and photostability endpoints
Vacuum-deposited OLED layers
Lower vapor pressure
Deposition rate control and material utilization
Scalable Suzuki polycondensation
Balanced coupling reactivity
Molecular weight and reproducibility review
Environmental fate modeling of halogenated PACs
Measured vapor pressure and sublimation enthalpy
Atmospheric transport model inputs

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